2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile
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Overview
Description
2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyridine derivatives.
Scientific Research Applications
2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and functional groups.
Material Science: It is explored for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a biochemical probe or therapeutic agent.
Mechanism of Action
The mechanism of action of 2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-(phenylsulfanyl)pyridine-3,5-dicarbonitrile: shares similarities with other substituted pyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H16BrN5S |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-amino-4-[3-bromo-4-(dimethylamino)phenyl]-6-phenylsulfanylpyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C21H16BrN5S/c1-27(2)18-9-8-13(10-17(18)22)19-15(11-23)20(25)26-21(16(19)12-24)28-14-6-4-3-5-7-14/h3-10H,1-2H3,(H2,25,26) |
InChI Key |
UNHUOBDBVZSLMT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C2=C(C(=NC(=C2C#N)SC3=CC=CC=C3)N)C#N)Br |
Origin of Product |
United States |
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